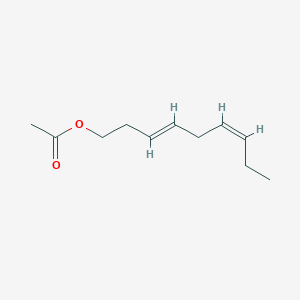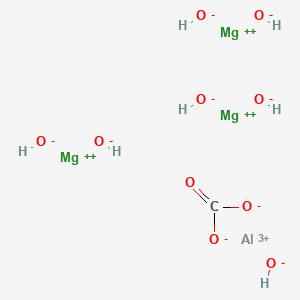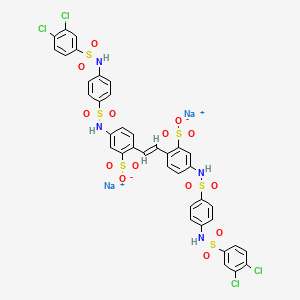
Ácido iodoacético-1-13C
Descripción general
Descripción
Iodoacetic acid-1-13C is an isotopically labeled derivative of iodoacetic acid (IAA) that contains 13C at the carboxylic carbon. It is a haloacetic acid that is acetic acid in which one of the hydrogens of the methyl group is replaced by an iodine atom . It has a role as an alkylating agent .
Synthesis Analysis
Iodoacetic acid-1-13C is used as an alkylating reagent to modify thiol groups in proteins by S-carboxyamidomethylation . It has been used to study the importance of cysteine residues in catalytic reactions of enzymes and in transport processes of brain cells .Molecular Structure Analysis
The molecular formula of Iodoacetic acid-1-13C is C2H3IO2 . The molecular weight is 186.94 g/mol . The linear formula is ICH213CO2H . The InChI string is 1S/C2H3IO2/c3-1-2(4)5/h1H2, (H,4,5)/i2+1 .Chemical Reactions Analysis
Iodoacetic acid-1-13C is known for its ability to irreversibly inhibit the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH) . It functions by capping exposed and reactive sulfhydryl groups to prevent the reformation of disulfide bonds .Physical And Chemical Properties Analysis
Iodoacetic acid-1-13C is a solid substance . It has a melting point of 77-79 °C (lit.) . It should be stored at −20°C .Aplicaciones Científicas De Investigación
Modificación de grupos sulfhidrilo en síntesis orgánica
El ácido iodoacético-1-13C se utiliza como reactivo para la modificación de grupos sulfhidrilo en la síntesis orgánica . Esta aplicación es particularmente importante en el campo de la química donde la modificación de grupos sulfhidrilo puede conducir a la creación de nuevos compuestos con propiedades únicas.
Secuenciación de proteínas
El ácido iodoacético-1-13C reacciona con la parte de cisteína en las proteínas para evitar la reformación de enlaces disulfuro durante la secuenciación de proteínas . Esto es crucial en el campo de la bioquímica y la biología molecular, donde comprender la secuencia de aminoácidos en una proteína puede proporcionar información sobre su estructura y función.
Reacciones de acilación
El ácido iodoacético-1-13C también se utiliza como un reactivo general en reacciones de acilación . La acilación es un proceso que introduce un grupo acilo en una molécula. Es una reacción fundamental en la síntesis orgánica, utilizada en la producción de una amplia gama de productos químicos.
Síntesis de glicopéptidos
En el campo de la bioquímica, el ácido iodoacético-1-13C se utiliza en la síntesis de glicopéptidos . Los glicopéptidos son moléculas que consisten en un péptido unido a un carbohidrato, que son importantes en varios procesos biológicos.
Precursor de radicales enólicos y cetena
El ácido iodoacético-1-13C sirve como precursor de radicales enólicos y cetena . Estos son intermediarios importantes en varias reacciones químicas y se utilizan en la síntesis de una amplia gama de compuestos orgánicos.
Análisis de muestras biológicas
Se ha desarrollado un método confiable y validado para detectar ácido iodoacético-1-13C en especímenes biológicos (plasma, orina, heces, hígado, riñón y tejidos) . Este método, basado en la preparación de muestras modificadas QuEChERS combinada con cromatografía de gases-espectrometría de masas de triple cuadrupolo en tándem (GC-MS/MS), se ha utilizado con éxito para detectar niveles de ácido iodoacético-1-13C en muestras biológicas de ratas que recibieron administración por sonda gástrica .
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
2-iodoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3IO2/c3-1-2(4)5/h1H2,(H,4,5)/i2+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDNTWHVOXJZDSN-VQEHIDDOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([13C](=O)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90746142 | |
| Record name | Iodo(1-~13~C)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90746142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.941 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
286367-80-4 | |
| Record name | Iodo(1-~13~C)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90746142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 286367-80-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Octahydropyrrolo[3,4-b]pyrrole dihydrochloride](/img/structure/B1512727.png)




![2-Chloro-1-(4'-nitro-[1,1'-biphenyl]-4-yl)ethanone](/img/structure/B1512738.png)

![1-[1-(3,5-Dimethylphenyl)cyclopentyl]methanamine](/img/structure/B1512741.png)




